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Compound of Interest

Compound Name: 6,6'-Dimethyl-3,3'-bipyridazine

Cat. No.: B1596921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 6,6'-Dimethyl-3,3'-bipyridazine, a

heterocyclic organic compound of interest in coordination chemistry and medicinal research.

This document collates available data on its chemical and physical properties, outlines

synthetic strategies, and explores its potential applications, particularly as a bridging ligand in

metal-organic frameworks and as a scaffold for developing novel therapeutics. Due to the

limited availability of detailed experimental data for this specific compound in the public

domain, this guide also incorporates information from closely related bipyridazine derivatives to

provide a broader context for its potential characteristics and applications.

Core Properties of 6,6'-Dimethyl-3,3'-bipyridazine
6,6'-Dimethyl-3,3'-bipyridazine is a symmetrical aromatic heterocycle. The presence of four

nitrogen atoms significantly influences its electronic properties, and the methyl groups

introduce steric and electronic modifications.[1]

Chemical and Physical Data
A summary of the key quantitative data for 6,6'-Dimethyl-3,3'-bipyridazine is presented in

Table 1.
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Property Value Source

CAS Number 24049-45-4 [1]

Molecular Formula C₁₀H₁₀N₄ [1]

Molecular Weight 186.21 g/mol [1]

Melting Point 240.0-240.2 °C ChemicalBook

Boiling Point (Predicted) 461.0 ± 40.0 °C ChemicalBook

InChI Key
CMFATCQPFXCGRZ-

UHFFFAOYSA-N
[1]

Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 6,6'-Dimethyl-3,3'-
bipyridazine are not readily available in the reviewed literature. However, for related bipyridine

and pyridazine derivatives, the following general characteristics are observed:

¹H NMR: Aromatic protons typically appear in the downfield region of the spectrum. The

methyl protons would be expected to appear as a singlet in the upfield region.

¹³C NMR: The spectrum would show signals corresponding to the aromatic carbons and a

distinct signal for the methyl carbons.

IR Spectroscopy: The IR spectrum would be expected to show characteristic peaks for C=N

and C=C bond vibrations within the pyridazine rings. Coordination with a metal ion would

lead to shifts in these vibrational frequencies.[1]

Solubility
Specific solubility data for 6,6'-Dimethyl-3,3'-bipyridazine is not widely published. However,

based on the solubility of structurally similar compounds like 6-phenylpyridazin-3(2H)-one, it

can be inferred that it is likely to be sparingly soluble in water and more soluble in organic

solvents such as DMSO and PEG-400.

Synthesis of 6,6'-Dimethyl-3,3'-bipyridazine
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While a specific, detailed experimental protocol for the synthesis of 6,6'-Dimethyl-3,3'-
bipyridazine is not available in the reviewed literature, two primary synthetic strategies for the

bipyridazine core have been described.[1]

Synthetic Strategies
Direct Catalytic Cross-Coupling: This approach involves the palladium-catalyzed cross-

coupling of pre-functionalized pyridazine precursors to form the C-C bond between the two

rings.[1]

Stepwise Functional Group Transformations: An alternative route starts with a more readily

available precursor, such as 6,6'-dimethyl-2,2'-bipyridine. This method involves a series of

functional group transformations to convert the bipyridine framework into the bipyridazine

system. This can include the introduction of hydrazine or diazine moieties at the 3 and 3'

positions, followed by cyclization.[1]

Representative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a bipyridazine

compound from a bipyridine precursor, a strategy mentioned for the synthesis of 6,6'-Dimethyl-
3,3'-bipyridazine.
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A generalized synthetic workflow for 6,6'-Dimethyl-3,3'-bipyridazine.

Applications in Research and Development
The unique structural features of 6,6'-Dimethyl-3,3'-bipyridazine make it a molecule of

interest in several scientific domains.

Coordination Chemistry and Materials Science
Due to the orientation of its nitrogen lone pairs, 3,3'-bipyridazine derivatives like 6,6'-Dimethyl-
3,3'-bipyridazine typically act as bridging ligands, connecting two different metal centers,

rather than as chelating agents. This property makes them valuable building blocks for the

construction of metal-organic frameworks (MOFs) and coordination polymers. The methyl
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groups can influence the steric environment around the metal centers and the electronic

properties of the resulting materials.

Medicinal Chemistry: STING Receptor Agonists
Recent research has highlighted the potential of bipyridazine derivatives as agonists for the

Stimulator of Interferon Genes (STING) receptor.[2][3][4] The STING pathway is a critical

component of the innate immune system, and its activation can lead to potent anti-tumor and

anti-viral responses.

Bipyridazine-based STING agonists have been shown to bind to the STING protein, inducing a

conformational change that triggers a downstream signaling cascade.[3][4] This leads to the

phosphorylation of STING, TBK1, and IRF3, ultimately resulting in the production of type I

interferons and other pro-inflammatory cytokines.[5] While 6,6'-Dimethyl-3,3'-bipyridazine has

not been specifically identified as a STING agonist in the reviewed literature, its core structure

is representative of this class of molecules.

The following diagram illustrates the STING signaling pathway and the role of a bipyridazine

agonist.
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Representative STING signaling pathway activated by a bipyridazine agonist.
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Conclusion
6,6'-Dimethyl-3,3'-bipyridazine is a molecule with significant potential, particularly as a

structural component in materials science and as a foundational scaffold in medicinal

chemistry. While detailed experimental data for this specific compound is limited, the broader

understanding of bipyridazine derivatives suggests promising avenues for future research.

Further investigation into its synthesis, characterization, and biological activity is warranted to

fully explore its utility in various scientific and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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